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Compound of Interest

Compound Name: 2-Bromopyridine-4-methanol

Cat. No.: B057719 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

confirmation of novel and existing chemical entities is paramount. This guide provides a

comprehensive comparison for the validation of the 2-Bromopyridine-4-methanol structure

utilizing 13C Nuclear Magnetic Resonance (NMR) spectroscopy, including predicted spectral

data and a detailed experimental protocol.

The structural integrity of 2-Bromopyridine-4-methanol is a critical aspect of its application in

the synthesis of various pharmaceutical compounds. 13C NMR spectroscopy offers a powerful,

non-destructive technique to elucidate the carbon framework of the molecule, providing

unambiguous evidence of its structure. By analyzing the chemical shifts of each carbon atom,

we can confirm the substitution pattern of the pyridine ring and the presence of the brominated

carbon and the hydroxymethyl group.

Predicted 13C NMR Spectral Data Comparison
To facilitate the validation of 2-Bromopyridine-4-methanol, the following table summarizes the

predicted 13C NMR chemical shifts. These predictions are based on the known spectral data of

structurally related compounds, including 2-bromopyridine and 4-methylpyridine, and general

principles of substituent effects in 13C NMR spectroscopy. The bromine atom is expected to

cause a downfield shift for the carbon it is attached to (C2), while the electron-withdrawing

nature of the nitrogen atom will deshield the adjacent carbons (C2 and C6). The hydroxymethyl

group at the C4 position will influence the chemical shift of C4 and the methylene carbon.
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Carbon Atom

2-
Bromopyridine
-4-methanol
(Predicted δ,
ppm)

2-
Bromopyridine
(Experimental
δ, ppm)[1][2]

4-
Methylpyridine
(Experimental
δ, ppm)[3][4]

Pyridine
(Experimental
δ, ppm)[5][6]

C2 ~143 142.4 149.1 150

C3 ~123 122.8 124.6 124

C4 ~155 138.6 147.5 136

C5 ~121 128.4 124.6 124

C6 ~151 150.3 149.1 150

-CH2OH ~63 - 20.8 (-CH3) -

Note: Experimental values can vary slightly depending on the solvent and concentration.

Experimental Protocol for 13C NMR Analysis
This section outlines a standard procedure for acquiring a 13C NMR spectrum of 2-
Bromopyridine-4-methanol.

Objective: To obtain a high-resolution, proton-decoupled 13C NMR spectrum of 2-
Bromopyridine-4-methanol for structural verification.

Materials and Equipment:

2-Bromopyridine-4-methanol sample (10-50 mg)

Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6)

NMR tube (5 mm)

NMR spectrometer (e.g., 400 MHz or higher) with a 13C probe

Procedure:
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Sample Preparation:

Accurately weigh 10-50 mg of 2-Bromopyridine-4-methanol.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl3 or DMSO-d6) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the 13C probe.

Data Acquisition:

Set up a standard proton-decoupled 13C NMR experiment.

Typical acquisition parameters:

Spectral Width: 0-200 ppm

Pulse Angle: 30-45°

Relaxation Delay (d1): 2-5 seconds

Number of Scans: 1024 or more, to achieve an adequate signal-to-noise ratio.

Acquire the free induction decay (FID).

Data Processing:

Apply a Fourier transform to the FID.
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Phase the resulting spectrum.

Perform baseline correction.

Reference the spectrum to the solvent peak (CDCl3: 77.16 ppm; DMSO-d6: 39.52 ppm).

Integrate the peaks (note: in proton-decoupled 13C NMR, integration is not always

quantitative).

Label the peaks with their chemical shifts in ppm.

Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for confirming the structure of 2-
Bromopyridine-4-methanol using the acquired 13C NMR data.
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Workflow for 13C NMR Structural Validation
Acquire 13C NMR Spectrum

of 2-Bromopyridine-4-methanol

Process and Reference Spectrum

Count the Number of Signals
(Expect 6 signals)

Compare Chemical Shifts with
Predicted/Reference Data

Analyze Quaternary Carbons
(C2, C4 - often weaker signals)

Structure Validated

Correct Number

Inconsistent Data:
Re-evaluate Structure or Purity

Incorrect Number

Identify Aliphatic Carbon Signal
(~63 ppm for -CH2OH)

Confirm Pyridine Ring Substitution Pattern
(Compare C2, C3, C4, C5, C6 shifts)

Significant Deviation Unexpected Quaternary Signals

Signal Present Signal AbsentPattern Matches Pattern Mismatch

Click to download full resolution via product page

Caption: Logical workflow for the validation of 2-Bromopyridine-4-methanol structure via 13C

NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-by-13c-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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